Home > Products > Screening Compounds P100626 > 1-[4-(acetylamino)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
1-[4-(acetylamino)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide -

1-[4-(acetylamino)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

Catalog Number: EVT-4563755
CAS Number:
Molecular Formula: C18H18N4O3
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile

Compound Description: This compound was studied for its crystal structure and intermolecular interactions, including hydrogen bonding and π-π stacking. []

Relevance: This compound and 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide both contain a six-membered nitrogen-containing heterocycle. In this case, a tetrahydropyridine ring is present as opposed to the pyrrolidine ring of the target compound. Additionally, both compounds share substituents such as a phenyl ring and a nitrile group.

(Z)-2-Amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile

Compound Description: Similar to the previous compound, this tetrahydropyridine derivative was investigated for its crystal structure and characterized by its intra- and intermolecular hydrogen bonding patterns. []

Relevance: This molecule exhibits structural similarities to 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide. They both belong to the class of nitrogen-containing heterocycles. While the target compound contains a pyrrolidine core, this compound features a tetrahydropyridine ring. They share common substituents like a phenyl ring and a nitrile group.

(1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)pentan-3-yl Acetate

Compound Description: This compound is a derivative of N-acetylneuraminic acid and was synthesized and characterized using X-ray diffraction, FTIR, NMR, and HRMS. []

Relevance: While not sharing a core structure with 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, this compound exhibits a notable structural similarity: the presence of an acetylamino group.

N-(Substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Compound Description: A series of these pyrimidobenzimidazole derivatives were synthesized and characterized by their spectral properties (MASS, IR, 1H NMR) and elemental analysis. []

Relevance: Though significantly more complex in structure, this compound shares the 1,4-dihydropyridine moiety found within the structure of 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide. Both are also heterocyclic compounds, though the target compound is significantly smaller.

2-Amino-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic Acid Ethyl Ester

Compound Description: This pyrrole derivative's crystal structure was determined via X-ray crystallography and compared to theoretical calculations. The study focused on its molecular geometry and intermolecular interactions. []

Relevance: This compound and 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide belong to the same class of compounds as they are both substituted pyrrole derivatives. This structural similarity makes it a relevant related compound.

N-(4-(3-(morpholin-2-oxo-5,6-dihydropyridin-1(2H)-yl]phenyl)benzenesulfonamide (7a)

Compound Description: This sulfonamide-oxopyridine conjugate demonstrated notable antibacterial activity, comparable to standard antibacterial agents. []

Relevance: While this molecule is not a pyrrolidine derivative, its dihydropyridine core is structurally related to the pyrrolidinone ring found in 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide. Both structures feature a six-membered nitrogen-containing heterocycle.

1-(4-(N-(4-(2,4-Dichlorophenyl)-6-(6-methylnaphthalen-2-yl)pyrimidin-2-yl)sulfamoyl)phenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid

Compound Description: This complex molecule, incorporating a pyrrole-2-one ring, was synthesized and evaluated for its antibacterial activity. []

Relevance: Both this compound and 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide are classified as pyrrole derivatives, sharing a five-membered nitrogen-containing heterocyclic core. The presence of a carboxylic acid substituent in both structures further highlights their relatedness.

5-oxo-3-pyrrolidinecarboxamides

Compound Description: This paper describes a pharmaceutical composition containing a 5-oxo-3-pyrrolidinecarboxamide derivative as the active ingredient. This compound is highlighted for its potential as a modulator of P2X7 receptors. []

Relevance: The core structure of the compounds in this patent, 5-oxo-3-pyrrolidinecarboxamide, is directly analogous to the core of 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide. This makes them closely related compounds.

Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: The crystal structure of this compound, containing a hexahydroquinoline system, was elucidated. []

Relevance: Although structurally distinct from 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, this compound shares a key structural element: a six-membered nitrogen-containing heterocyclic ring directly attached to an aromatic ring. Additionally, both compounds contain an ethyl carboxylate group.

3-[(dimethylamino)(2-phenyl-5-oxo-2-oxazolinyl-idene-4)methyl]imidazo[1,2-x]azines

Compound Description: These compounds, characterized by a conjugated oxazolone ring linked to an imidazole system, represent intermediates in the synthesis of azaaplysinopsin derivatives. []

Relevance: While structurally diverse from 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, these compounds highlight a key structural feature found in a wide range of bioactive molecules: a combination of nitrogen-containing heterocycles and carbonyl groups.

2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic Acid Ethyl Ester

Compound Description: The crystal structure of this novel pyrrole derivative was analyzed, revealing a planar pyrrole ring and an extended ethoxy carbonyl moiety. The study also highlighted its intermolecular hydrogen bonding patterns and π-π interactions. []

Relevance: Sharing the same core structure as the previously mentioned 2-Amino-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester, this compound reinforces the importance of substituted pyrrole derivatives as a class of biologically active molecules. It's closely related to 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide due to their shared pyrrole foundation.

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic Acid (1)

Compound Description: This compound was identified as a potent inhibitor of both bacterial DNA gyrase and mammalian topoisomerase II. The study investigated its structure-activity relationship, focusing on modifications at various positions of the molecule. []

Relevance: Despite differing in their core structures, this compound and 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide share a crucial structural element: a six-membered nitrogen-containing heterocycle directly linked to an aromatic ring. This shared feature is commonly observed in bioactive molecules and warrants their classification as related compounds.

2-Amino-1(4-Bromo-phenyl)-5-oxo-4,5-dihydro-1-H-pyrrole-3-carboxylic Acid Ethyl Ester

Compound Description: This halogenated pyrrole derivative was synthesized and its crystal structure was elucidated, highlighting its planar pyrrole ring and the conformation of its ethoxy carbonyl chain. []

Relevance: This compound is closely related to 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide due to their shared pyrrole core structure. The presence of halogen and ethoxy carbonyl substituents further emphasizes their relatedness within the broader category of substituted pyrrole derivatives.

Benzyl 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound, a 1,4-dihydropyridine derivative, was synthesized and characterized by X-ray crystallography and DFT analysis to investigate its potential anti-inflammatory activity. []

Relevance: Although featuring a hexahydroquinoline system instead of a pyrrolidine ring, this molecule is considered structurally related to 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide due to the presence of a six-membered nitrogen-containing heterocycle linked to an aromatic ring, a common structural motif in bioactive compounds.

Methyl 2,7,7-trimethyl-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This hexahydroquinoline derivative's crystal and molecular structure was determined via X-ray diffraction analysis. []

Relevance: This compound is structurally related to 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide as both feature a six-membered nitrogen-containing heterocycle attached to an aromatic ring and a methyl carboxylate group, highlighting a common structural motif found in a diverse range of bioactive compounds.

4-Chloro-3-methyl-N-(substituted phenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Compound Description: These pyrazolone derivatives were synthesized and characterized, with a focus on their potential antibacterial activity. []

Relevance: This class of compounds shares a significant structural similarity with 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide: the presence of a five-membered nitrogen-containing heterocycle with adjacent carbonyl groups. This shared motif is often associated with diverse biological activities.

5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-piperidino)phenyl]-2(1H)-pyridones

Compound Description: The preparation method for this particular pyridone derivative is the subject of this patent. []

Relevance: While not a pyrrolidine derivative, this compound shares a structural resemblance with 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide due to the presence of a six-membered nitrogen-containing heterocycle, a piperidine ring in this case, linked to an aromatic ring. This shared motif is commonly observed in various bioactive molecules.

N,N-Dialkyl-N'-substituted-N'-[3(4-substituted-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-yl)methyl]ethylenediamines (IIIa-IIIe)

Compound Description: This group of pyrazolone derivatives were synthesized via the reaction of 3-bromomethyl-3-pyrazolin-5-ones with various ethylenediamines. []

Relevance: These compounds, like 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, feature a five-membered nitrogen-containing heterocycle. While the target compound contains a pyrrolidinone ring, these molecules incorporate a pyrazolone moiety, highlighting the relevance of these heterocyclic structures in medicinal chemistry.

N-[(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(phenyl)methyl]glycine Ethyl Ester

Compound Description: This compound, existing in an enamine-keto form, acts as a neutral tridentate ligand. Its crystal structure showcases a nearly planar arrangement of the pyrazolone and glycine ethyl ester groups. []

Relevance: Similar to 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, this molecule features a five-membered nitrogen-containing heterocycle, a pyrazolone ring in this case, linked to an aromatic ring. The presence of an ethyl ester substituent further underscores their shared structural features and their relevance as potentially bioactive compounds.

4-[1-(2H-[1]-4-hydroxy-2-oxo-benzopyran-3-yl)methylidene]-2-phenyl-4H-oxazol-5-ones

Compound Description: This series of compounds, derived from benzopyrans and featuring an oxazolone ring, were synthesized and tested for antimicrobial activity, demonstrating significant potential in this area. []

Relevance: While structurally distinct from 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, these compounds highlight the significance of incorporating heterocyclic moieties, such as benzopyrans and oxazolones, in the design of novel bioactive molecules, particularly those with antimicrobial properties.

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide (34)

Compound Description: This compound, a benzodiazepine derivative, exhibited exceptionally high potency as a gamma-secretase inhibitor, showing promise for potential applications in Alzheimer's disease treatment. []

Relevance: Although structurally different from 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, this compound exemplifies the importance of exploring diverse heterocyclic scaffolds, such as benzodiazepines, in medicinal chemistry. The focus on gamma-secretase inhibition also highlights the potential of targeting specific enzymes for therapeutic purposes.

N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide

Compound Description: This compound was synthesized through a Claisen-Schmidt condensation reaction and subsequently evaluated for its antibacterial and antifungal activity. []

Relevance: Although structurally distinct from 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, this compound highlights the importance of exploring various heterocyclic structures, including triazoles, for potential antimicrobial activity. The presence of a pyridine ring further emphasizes the relevance of nitrogen-containing heterocycles in medicinal chemistry.

1-{2-(Phthalimido-N-oxy)-ethyl} derivatives of 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides

Compound Description: A series of these compounds were synthesized via a multistep reaction sequence, highlighting the versatility of chemical synthesis in creating complex molecules with potential biological applications. []

Relevance: Although structurally distinct from 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, this group of compounds emphasizes the importance of exploring diverse heterocyclic systems, particularly those incorporating quinazoline and dihydropyridine moieties, for their potential biological activities.

1-Piperidinecarboxamide, N-[2-[[5-Amino-1-[[4-(4-pyridinyl)-1-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

Compound Description: BIBN4096BS is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, showing promise for the treatment of migraines. The study investigates the structural determinants of its affinity for CGRP and amylin receptors, particularly the role of specific amino acid residues in the receptor binding site. []

Relevance: While structurally different from 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, BIBN4096BS exemplifies the development of complex molecules targeting specific receptors for therapeutic purposes. The focus on CGRP receptor antagonism highlights the importance of neuropeptide signaling pathways in disease pathology.

N′-[(4Z)-1-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)hexyl]benzenesulfonohydrazide

Compound Description: The crystal structure of this compound, existing in its enamine tautomeric form, was determined, revealing the presence of intra- and intermolecular hydrogen bonding interactions. []

Relevance: Sharing a structural similarity with 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, this compound emphasizes the relevance of pyrazolone derivatives as a class of compounds with potential biological activity. Both molecules feature a five-membered nitrogen-containing heterocycle, highlighting the importance of this structural motif in medicinal chemistry.

4-[({4-[N-(3-oxo-1,2-oxazolidin-4-yl)carboximidoyl]phenyl}methylidene)amino]-1,2-oxazolidin-3-one (OOCPMAO)

Compound Description: OOCPMAO serves as a reagent in the extractive spectrophotometric determination of cobalt (II). The method involves forming a colored complex with cobalt, which is then extracted and analyzed using spectrophotometry. []

Relevance: Though structurally different from 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, this compound showcases the utility of incorporating various heterocyclic moieties, such as oxazolidinones, in analytical chemistry applications. The presence of imine and carbonyl groups further highlights the versatility of these functional groups in chemical reactions.

2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3-pyridinecarboxylate (PAK-200)

Compound Description: PAK-200, a dihydropyridine analogue, demonstrates the ability to reverse the in vivo resistance of tumor cells to adriamycin. It achieves this by inhibiting the efflux of vincristine from drug-resistant cells. []

Relevance: Although structurally dissimilar to 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, this compound exemplifies the potential of dihydropyridine derivatives in overcoming drug resistance, a significant challenge in cancer treatment. Its mechanism of action, involving the inhibition of drug efflux pumps, highlights an alternative approach to enhancing the efficacy of existing chemotherapeutic agents.

Alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetates (4)

Compound Description: This group of compounds serves as valuable intermediates in the synthesis of 5-heteroaryl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates. []

Relevance: Sharing a structural resemblance with 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, these pyrazole derivatives highlight the significance of this heterocyclic scaffold in synthetic chemistry. Their transformation into fused heterocyclic systems further emphasizes the versatility of these building blocks in accessing structurally diverse compounds with potential biological activity.

4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide (Tasquinimod)

Compound Description: Tasquinimod, a second-generation quinoline-3-carboxamide analogue, is undergoing clinical trials for treating metastatic prostate cancer. Its structure, characterized by a nearly planar quinoline unit and a tilted carboxamide side chain, has been elucidated. []

Relevance: While structurally distinct from 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, tasquinimod exemplifies the development of small-molecule inhibitors targeting specific therapeutic areas, such as cancer. Its clinical progression highlights the potential of these compounds in addressing unmet medical needs.

(9RS,9aRS)-9,9a-dihydro-5-methyl-8-oxo-9-phenoxyacetamido-8H-azeto[1,2-a]-v-triazolo[5,1-c]pyrazine-6-carboxylic acids and (3bRS,4RS,7SR)-4,5-dihydro-5-oxo-4-phenoxyacetamido-3bH-azeto[1′,2′:3,4]-imidazo[1,5-c]

Compound Description: These fused β-lactams were synthesized via intramolecular 1,3-dipolar cyclo-additions. Only one of the synthesized compounds exhibited moderate antibacterial activity against Gram-positive organisms. []

Relevance: These compounds, although structurally different from 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, exemplify the exploration of diverse heterocyclic systems, including β-lactams, for potential antibacterial activity. Their synthesis highlights the importance of developing novel synthetic strategies to access structurally complex molecules with potential therapeutic applications.

N-(3-Chloro-2-oxo-4-substituted Phenylazetidin-1-yl) Isonicotinamide and 4-(5-substituted phenyl-1,3,4-oxadiazol-2-yl) Pyridine Derivatives

Compound Description: These derivatives, containing azetidine and oxadiazole rings, were synthesized and evaluated for their antibacterial activity against various bacterial strains. []

Relevance: These compounds, although structurally distinct from 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, highlight the exploration of different heterocyclic scaffolds, including azetidines and oxadiazoles, for their potential antibacterial properties. The inclusion of a pyridine ring in their structures further emphasizes the relevance of this heterocycle in medicinal chemistry.

N-(4-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(trifluoromethyl)phenyl)-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide

Compound Description: This patent describes a specific solid form of this dihydroquinoline-3-carboxamide derivative, along with its pharmaceutical compositions and potential therapeutic applications. []

Relevance: Although structurally distinct from 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, this compound showcases the development of dihydroquinoline derivatives for pharmaceutical applications. The presence of a bicyclic amine and trifluoromethyl substituents highlights the exploration of diverse chemical space in medicinal chemistry.

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

Compound Description: Nilotinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia. These patents describe modified-release formulations of nilotinib using organic acids to enhance its solubility and bioavailability. [, ]

Relevance: Though structurally different from 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, nilotinib exemplifies the development of complex molecules targeting specific enzymes for therapeutic purposes. Its success in treating chronic myeloid leukemia highlights the importance of kinase inhibition as a therapeutic strategy. ,

Methyl 3-(4-bromophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-2-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

Compound Description: The crystal structure of this complex molecule, incorporating pyrrolidine, indole, and azetidine rings, was determined, revealing its conformational features and intermolecular interactions. []

Relevance: This compound, while structurally complex, shares a key structural element with 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide: the presence of a pyrrolidine ring. This shared motif highlights the relevance of this heterocycle in medicinal chemistry and suggests potential biological activity for this class of compounds.

Methyl 3-(2-chlorophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

Compound Description: The crystal structure of this pyrrolidine derivative, featuring indole and azetidine moieties, was elucidated. []

Relevance: Sharing a core pyrrolidine structure with 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, this compound highlights the importance of this heterocycle in medicinal chemistry. The presence of indole and azetidine rings further emphasizes the exploration of diverse heterocyclic systems in drug discovery. [](https://www.semanticscholar.org/paper/549914b8fa83d5d4fc4bb59

Properties

Product Name

1-[4-(acetylamino)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

IUPAC Name

1-(4-acetamidophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C18H18N4O3/c1-12(23)20-14-4-6-16(7-5-14)22-11-13(9-17(22)24)18(25)21-15-3-2-8-19-10-15/h2-8,10,13H,9,11H2,1H3,(H,20,23)(H,21,25)

InChI Key

XVINTFNICNDVCY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN=CC=C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.